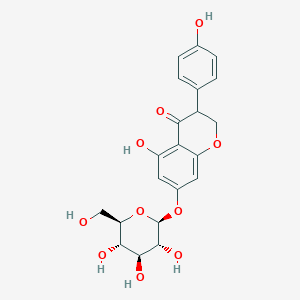
Dihydrogenistin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogenistin is a hydroxyisoflavanone that is dihydrogenistein in which the phenolic hydrogen at position 7 has been replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite. It is a beta-D-glucoside, a hydroxyisoflavanone and a monosaccharide derivative. It derives from a dihydrogenistein.
Scientific Research Applications
Biohydrogen Production
Biohydrogen production is a growing area of research, focusing on renewable energy sources to mitigate carbon dioxide emissions and depleting fossil fuel resources. Biohydrogen could potentially replace current hydrogen production technologies, which largely depend on fossil fuels, especially for electricity generation. Advances in biohydrogen production include exploring production pathways, microbiology, bioreactor configuration, and operation, though challenges remain in fully implementing this technology (Show et al., 2012).
Hydrogenase Enzymes
Hydrogenase enzymes, which are found in 99% of organisms (mostly microbes), utilize dihydrogen (H2) as a metabolite. These enzymes are crucial in biological processes and have significant biotechnological relevance. They are the subject of extensive research due to their potential applications in various fields (Parkin, 2014).
Nitrogen Fixation Inhibition
Dihydrogen acts as a competitive inhibitor of nitrogen reduction by nitrogenase. Research has shown that dihydrogen's inhibition of nitrogen reduction in Bradyrhizobium japonicum bacteroids from soybean nodules may significantly affect the efficiency of nitrogen fixation in legume nodules (Rasche & Arp, 1989).
Hydrogen Storage Challenges
Dihydrogen is a key element in sustainable energy, but storing large quantities of hydrogen securely and reversibly remains a challenge. Research in this area includes studying H2 production from ammonia borane dehydrogenation, catalyzed by nanoparticle-based systems, which is crucial for developing effective hydrogen storage technologies (Mboyi et al., 2021).
Dihydrogen Coordination Chemistry
The coordination chemistry of dihydrogen in aqueous solutions is explored for potential applications in inorganic biomimicry, chemoselective hydrogenation catalysis, and green chemistry. This includes studying the behavior of dihydrogen complexes in polar solvents and their potential in ionic hydrogenation reactions (Szymczak & Tyler, 2008).
properties
Product Name |
Dihydrogenistin |
|---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,12,15,18-24,26-28H,7-8H2/t12?,15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
HZFUHKPAKUYSOB-KENFSNRMSA-N |
Isomeric SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
synonyms |
dihydrogenistin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



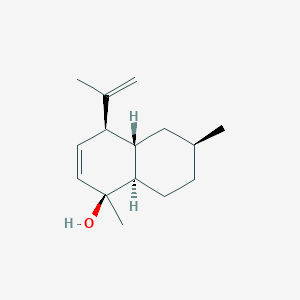
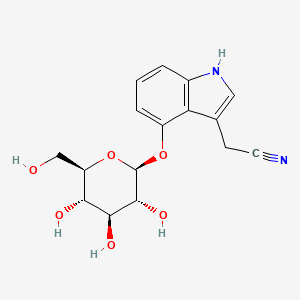

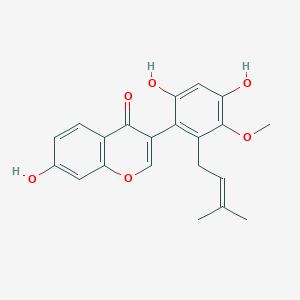

![4-[(1E,3E)-4-(1H-benzimidazol-2-yl)buta-1,3-dienyl]-N-methylaniline](/img/structure/B1244831.png)



![(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1244838.png)
![8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid](/img/structure/B1244840.png)
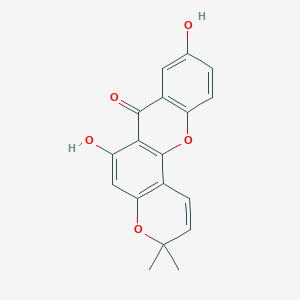
![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)
![3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1244845.png)